
Roxatidine-d10 Acetate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Roxatidine-d10 Acetate Hydrochloride is a deuterated form of Roxatidine Acetate Hydrochloride, a histamine H2 receptor antagonist. This compound is primarily used in the treatment of gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis . The deuterated form, Roxatidine-d10, is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Roxatidine-d10 Acetate Hydrochloride involves several steps:
Starting Materials: The synthesis begins with m-cresol and 3-chloropropylamine.
Intermediate Formation: These starting materials undergo a series of reactions, including ether synthesis and deprotection, to form the intermediate (3-(1-piperidinylmethyl)phenoxy)propylamine.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of auxiliary materials such as glycine, mannitol, sodium sulfite, and edetate disodium to prepare the liquid medicine, which is then ultrafiltered and freeze-dried to produce a stable injectable form .
Analyse Des Réactions Chimiques
Types of Reactions
Roxatidine-d10 Acetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include hydroxylated and deuterated metabolites, which are useful for studying the pharmacokinetics and metabolism of the compound .
Applications De Recherche Scientifique
Roxatidine-d10 Acetate Hydrochloride has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Roxatidine.
Metabolism Studies: Helps in identifying metabolic pathways and metabolites.
Biological Research: Investigated for its anti-inflammatory and anti-allergic properties.
Medical Research: Explored for its potential in treating atopic dermatitis and other inflammatory conditions.
Mécanisme D'action
Roxatidine-d10 Acetate Hydrochloride acts as a competitive inhibitor of histamine at the H2 receptors on the parietal cells of the stomach. This inhibition reduces the production and secretion of gastric acid . The compound achieves this by blocking histamine from binding to the H2 receptors, thereby suppressing both basal and stimulated acid secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cimetidine: Another H2 receptor antagonist used for similar indications.
Ranitidine: Known for its effectiveness in reducing gastric acid secretion.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Uniqueness
Roxatidine-d10 Acetate Hydrochloride is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. This deuteration provides insights into the metabolic stability and pathways of the parent compound, Roxatidine .
Propriétés
Numéro CAS |
1794898-04-6 |
|---|---|
Formule moléculaire |
C19H29ClN2O4 |
Poids moléculaire |
394.962 |
Nom IUPAC |
[2-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propylamino]-2-oxoethyl] acetate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H/i2D2,3D2,4D2,10D2,11D2; |
Clé InChI |
FEWCTJHCXOHWNL-PBQOSDORSA-N |
SMILES |
CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl |
Synonymes |
2-(Acetyloxy)-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Hydrochloride; Altat-d10; Gastralgin-d10; HOE 760-d10; Neo H2-d10; Roxit-d10; TZU 0460-d10; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


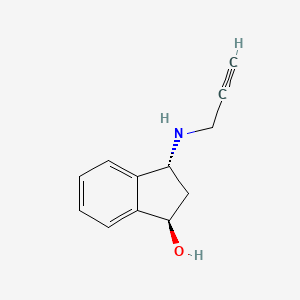

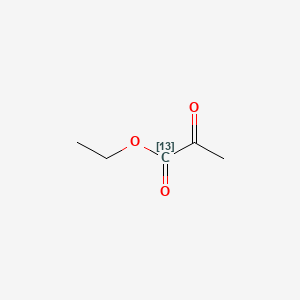
![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)
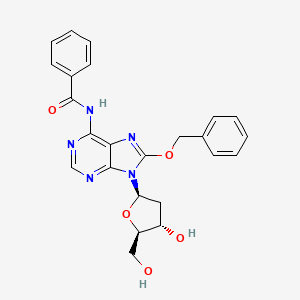
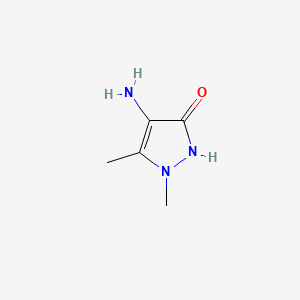
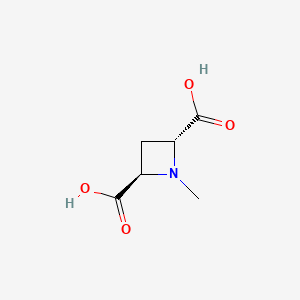
![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)
